3-Piperazin-1-yl-6-pyridin-2-ylpyridazine
Overview
Description
Synthesis Analysis
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis process involved the use of various compounds and techniques, demonstrating the complexity and precision required in the creation of these derivatives .Scientific Research Applications
Application 1: Anti-tubercular Agents
- Summary of the Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Application 2: Anticholinestrase Inhibitors
- Summary of the Application: A series of different 4 and 5 substituted 6-aryl-3-benzyl-piperdinyl ethylaminopyridazines were tested for acetyl cholinesterase inhibitor activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their acetyl cholinesterase inhibitor activity .
- Results or Outcomes: Among all these compounds, 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I) showed 100 times more selectively for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .
Application 3: Antimicrobial Agents
- Summary of the Application: Pyridazine derivatives have been shown to exhibit antimicrobial activity .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their antimicrobial activity .
- Results or Outcomes: The specific results or outcomes were not detailed in the source, but the overall antimicrobial activity of these compounds was reported .
Application 4: Antimetabolite Agents
- Summary of the Application: Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, have been reported to exhibit antimetabolite activities .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their antimetabolite activities .
- Results or Outcomes: The specific results or outcomes were not detailed in the source, but the overall antimetabolite activity of these compounds was reported .
Application 5: Antiallergic Agents
- Summary of the Application: Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, have been reported to exhibit antiallergic activities .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then tested for their antiallergic activities .
- Results or Outcomes: The specific results or outcomes were not detailed in the source, but the overall antiallergic activity of these compounds was reported .
properties
IUPAC Name |
3-piperazin-1-yl-6-pyridin-2-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXYZOJJTYDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-yl-6-pyridin-2-ylpyridazine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.